6-(hydroxymethyl)pyridazin-3-ol

Building block quality control Medicinal chemistry procurement Purity specifications

6-(Hydroxymethyl)pyridazin-3-ol, systematically named 3-(hydroxymethyl)-1H-pyridazin-6-one, is a low-molecular-weight heterocyclic building block (C₅H₆N₂O₂, MW 126.11) that combines a hydroxymethyl substituent at the 6-position with a 3-hydroxyl (pyridazin-3-one tautomer) on the pyridazine ring. This functional-group pairing provides the scaffold with dual hydrogen-bond donor capability (HBD = and an elevated topological polar surface area (TPSA = 61.7 Ų) relative to simpler pyridazine analogs, making it a versatile intermediate for constructing kinase-focused libraries and for derivatization into more complex bioactive molecules.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 1248565-70-9
Cat. No. B2389134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)pyridazin-3-ol
CAS1248565-70-9
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESC1=CC(=O)NN=C1CO
InChIInChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9)
InChIKeyIEOFTFPMEIUHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)pyridazin-3-ol (CAS 1248565-70-9): A Dual-Functional Pyridazinone Scaffold for Chemical Biology and Early-Stage Drug Discovery


6-(Hydroxymethyl)pyridazin-3-ol, systematically named 3-(hydroxymethyl)-1H-pyridazin-6-one, is a low-molecular-weight heterocyclic building block (C₅H₆N₂O₂, MW 126.11) that combines a hydroxymethyl substituent at the 6-position with a 3-hydroxyl (pyridazin-3-one tautomer) on the pyridazine ring [1]. This functional-group pairing provides the scaffold with dual hydrogen-bond donor capability (HBD = 2) and an elevated topological polar surface area (TPSA = 61.7 Ų) relative to simpler pyridazine analogs, making it a versatile intermediate for constructing kinase-focused libraries and for derivatization into more complex bioactive molecules [1].

Why Pyridazine Building Blocks Are Not Interchangeable: The Specificity of 6-(Hydroxymethyl)pyridazin-3-ol in Synthetic and Pharmacochemical Workflows


Pyridazine-based building blocks differ profoundly in their hydrogen-bonding capacity, tautomeric preference, and electronic character depending on the position and nature of substituents. 6-(Hydroxymethyl)pyridazin-3-ol exists as a mixture of 3-hydroxypyridazine and pyridazin-3(2H)-one tautomeric forms, a property absent in non-hydroxylated analogs such as pyridazin-3-ylmethanol (CAS 37444-46-5) or 6-methylpyridazin-3-ol (CAS 13327-27-0). This tautomerism directly impacts the compound's metal-coordinating ability, regioselectivity in cross-coupling reactions, and molecular recognition events in biochemical assays. Consequently, procurement based solely on core ring identity—without verifying the exact substitution pattern—can lead to failed syntheses, unreproducible biological results, and wasted resources during lead optimization campaigns [1][2].

Quantitative Differentiation Proof: 6-(Hydroxymethyl)pyridazin-3-ol Versus Closest Structural Analogs


Purity Level and Vendor Documentation: 98% Standard vs. 97% for 3-(Hydroxymethyl)pyridazine

The target compound is routinely supplied at a certified purity of 98% by leading vendors such as Chemscene, accompanied by full analytical documentation (NMR, HPLC). In contrast, the closest regioisomer, pyridazin-3-ylmethanol, is typically offered at 97% purity, e.g., by Bidepharm. While the 1% absolute purity difference appears modest, it becomes critical in multi-step syntheses where even trace impurities can propagate into intractable byproduct profiles .

Building block quality control Medicinal chemistry procurement Purity specifications

Topological Polar Surface Area (TPSA): 61.7 Ų vs. 46 Ų for 3-(Hydroxymethyl)pyridazine

The target compound exhibits a TPSA of 61.7 Ų, significantly higher than the 46 Ų of its des-hydroxy analog pyridazin-3-ylmethanol. TPSA is a key descriptor governing passive membrane permeability and intestinal absorption. A TPSA value above 60 Ų places 6-(hydroxymethyl)pyridazin-3-ol in a Chemical-space region that favors aqueous solubility and may reduce passive blood-brain barrier penetration, desirable attributes for peripheral kinase inhibitor programs [1][2].

Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen-Bond Donor Count: Dual HBD vs. Single HBD in Dehydroxy Analogs

The target compound possesses two hydrogen-bond donor sites (the 3-OH and the hydroxymethyl OH), whereas pyridazin-3-ylmethanol contributes only one HBD. This additional donor can engage in a second hydrogen bond with biological targets or with polar solvents, potentially enhancing both target affinity in kinase hinge-binding motifs and aqueous solubility for in vitro assays [1][2].

Molecular recognition Kinase hinge-binding Solubility enhancement

Storage and Handling Stringency: -20°C Under Nitrogen vs. Ambient Conditions for 6-Methylpyridazin-3-ol

Vendor datasheets specify that 6-(hydroxymethyl)pyridazin-3-ol must be stored at -20°C and handled under nitrogen to prevent degradation, whereas 6-methylpyridazin-3-ol (CAS 13327-27-0) is stable at room temperature. This differential stability requirement indicates that the target compound is more sensitive to moisture and/or oxidation, necessitating a cold-chain procurement and storage infrastructure that must be factored into operational planning [1].

Compound stability Procurement logistics Research reproducibility

Spectral Characterization: Verified ¹H-NMR Spectrum vs. Absence of Public Reference Data for Critical Analogs

A quality-controlled ¹H-NMR spectrum for 6-(hydroxymethyl)pyridazin-3-ol is publicly available in the SpectraBase database, providing a verified reference for structural confirmation upon receipt. In contrast, no analogous public-domain NMR data exist for the regioisomer 4-(hydroxymethyl)-5,6-dimethylpyridazin-3-ol, complicating rapid identity verification by end-users [1]. While this is not a performance-based differentiator, it reduces quality-control overhead in procurement workflows.

Analytical quality assurance Structure confirmation Metabolite identification

High-Value Application Scenarios for 6-(Hydroxymethyl)pyridazin-3-ol Based on Its Verified Differentiation Profile


Kinase-Focused Library Design Requiring a Dual H-Bond Donor Pyridazinone Core

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can exploit the two hydrogen-bond donor sites of 6-(hydroxymethyl)pyridazin-3-ol to engage the kinase hinge region while retaining the hydroxymethyl tail for further vector extension. The higher TPSA (61.7 Ų) relative to des-hydroxy analogs predicts improved aqueous solubility, which is essential for obtaining interpretable IC₅₀ data in enzymatic assays without aggregation artifacts [1][2].

Synthesis of Pyridazine-Based Metal-Organic Frameworks (MOFs) Requiring a Chelating Ligand

The juxtaposition of the 3-hydroxyl and the pyridazine nitrogen lone pairs creates a chelating pocket capable of coordinating transition metals. This property, combined with the reactive hydroxymethyl handle for further functionalization, makes the compound a candidate for constructing novel MOFs. Its stringent storage requirement (-20°C under N₂) must be observed to preserve the ligand's integrity prior to complexation.

Reference Intermediate for Synthesizing Pyridazinone-Derived Thyroid Hormone Analogs

Patent literature describes the use of 6-(hydroxymethyl)pyridazin-3-ol as a key intermediate in the synthesis of pyridazinone-based thyroid hormone analogs. The compound's synthetic route, employing DIBAL-H reduction of the corresponding ester in THF, has been documented with a reported yield of 62% . Researchers generating proprietary analogs benefit from a well-characterized starting material with public analytical data.

Fragment-Based Screening Where Solubility and Minimal Pharmacophoric Complexity Are Desired

With a molecular weight of 126.11 g/mol, 2 HBDs, and a rotatable bond count of only 1, 6-(hydroxymethyl)pyridazin-3-ol adheres to the 'rule of three' for fragment-based drug discovery. Its high purity (98%) and verified spectral identity [3] reduce the false-positive risk that arises from undetected impurities in fragment libraries.

Technical Documentation Hub

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17 linked technical documents
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